![molecular formula C11H8N2OS B392563 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 68217-94-7](/img/structure/B392563.png)

2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

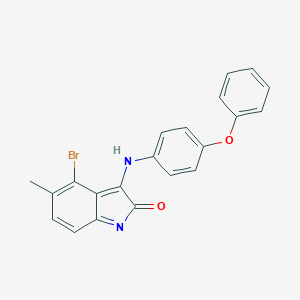

Benzofuro[3,2-d]pyrimidine is a class of organic compounds that contain a benzofuran fused to a pyrimidine ring . These compounds have been of interest due to their diverse biological potential .

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives is characterized by a benzofuran ring fused to a pyrimidine ring . The specific structure of “2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione” would include a sulfur atom (thione) at the 4 position and a methyl group at the 2 position of the benzofuro[3,2-d]pyrimidine core.Chemical Reactions Analysis

The chemical reactions involving benzofuro[3,2-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the molecule . Without specific information on “2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione”, it’s difficult to provide a detailed analysis of its chemical reactions.Scientific Research Applications

Hybrid Catalysts in Synthesis

2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione, as part of the broader pyranopyrimidine family, plays a crucial role in the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research has shown that pyranopyrimidine scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine derivatives, are of significant interest due to their wide range of applications. These compounds are synthesized using various hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, highlighting their importance in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Significance

Pyrimidine derivatives, such as this compound, are notable for their applications as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These derivatives have a range of biological and medicinal applications, demonstrating the versatility and significance of pyrimidine-based compounds in scientific research (Jindal & Kaur, 2021).

Optoelectronic Materials

The incorporation of pyrimidine fragments, including those related to this compound, into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the broad applicability of pyrimidine derivatives in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Mode of Action

It has been used as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes . The compound interacts with its targets to facilitate electron transport, contributing to the high efficiency of these devices .

Biochemical Pathways

It’s known that the compound plays a role in the electron transport process in organic light-emitting diodes

Result of Action

The primary known result of the action of 2-Methyl-benzo[4,5]furo[3,2-d]pyrimidine-4-thiol is its contribution to the high external quantum efficiency of blue phosphorescent organic light-emitting diodes . The compound’s electron-transporting properties help to minimize efficiency roll-off in these devices .

Properties

IUPAC Name |

2-methyl-1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-6-12-9-7-4-2-3-5-8(7)14-10(9)11(15)13-6/h2-5H,1H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWVAPAZHNKWCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)C3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B392480.png)

![{5-Chloro-2-[({5-nitro-2-thienyl}methylene)amino]phenyl}(phenyl)methanone](/img/structure/B392483.png)

![10,10-dichloro-N-(3-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B392484.png)

![2-bromo-4-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B392485.png)

![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-6-methyl-1,3-benzothiazole](/img/structure/B392491.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B392493.png)

![17-(2-Ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392498.png)

![N-(4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenyl)acetamide](/img/structure/B392499.png)

![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]naphthalene-1,5-diamine](/img/structure/B392500.png)

![3-[({2-bromo-4-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B392502.png)